- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

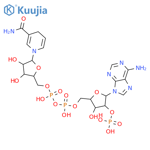

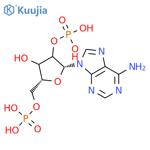

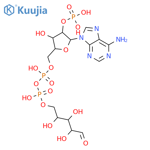

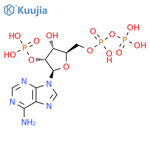

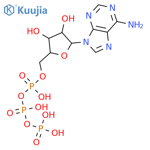

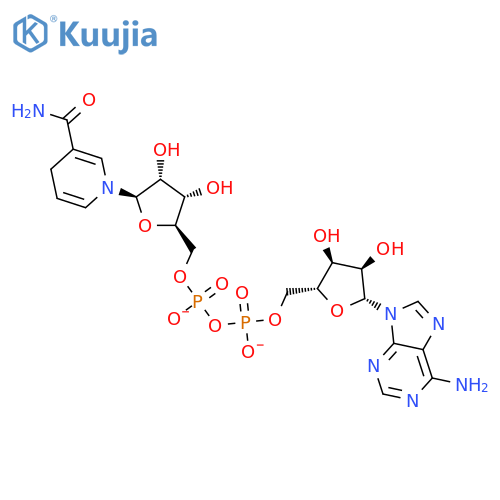

Cas no 58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide)

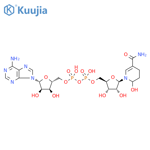

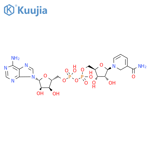

58-68-4 structure

Nome do Produto:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

N.o CAS:58-68-4

MF:C21H27N7O14P2-2

MW:663.425180000001

MDL:MFCD00171241

CID:368338

PubChem ID:439153

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Propriedades químicas e físicas

Nomes e Identificadores

-

- Adenosine5'-(trihydrogen diphosphate), P'®

- dihydronicotinamide-adenine dinucleotide

- Reduced nicotinamide-adenine dinucleotide

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide

- β- NADH

- β-DPNH

- Reduced nicotinamide-adenine dinucleotide (NADH)

- Reduced nicotinamide-adenine dinucleotide

- Reduced nicotinamide adenine diphosphate

- Reduced diphosphopyridine nucleotide

- Reduced codehydrogenase I

- Nicotinamide-adenine dinucleotide, reduced

- Nicotinamide adenine dinucleotide 2 (reduced form)

- NADH

- N 8129

- ENADA

- Dihydronicotinamide mononucleotide

- Dihydronicotinamide adenine dinucleotide

- Dihydrocozymase

- Dihydrocodehydrogenase I

- DPNH

- Cozymase I, reduced

- Coenzyme I, reduced

- Codehydrogenase I, reduced

- Codehydrase I, reduced

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

- Coenzyme I, reduced

- NAD-reduced

- dihydrodiphosphopyridine nucleotide

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- nadh hydride

- Codehydrogenase I, reduced

- bmse000054

- C00004

- NADH

- Adenosine pyrophosphate, 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (7CI)

- CHEBI:16908

- Adenosine 5'-(trihydrogen pyrophosphate), 5'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosylnicotinamide (8CI)

- D0B8SV

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- SCHEMBL8187

- CHEMBL1234616

- nicotinamide adenine dinucleotide (reduced)

- NADH [WHO-DD]

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- 4J24DQ0916

- dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), 5'->'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DB00157

- Dihydrocozymase

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- 1,4-Dihydronicotinamide adenine dinucleotide

- Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- DPNH

- UNII-4J24DQ0916

- 606-68-8

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- NADH2

- Nicotinaminde-Adenine-Dinucleotide

- Q26987453

- Reduced Nicotinamide Adenine Dinucleotide

- beta-NADH

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- diphosphopyridine nucleotide reduced

- C21H29N7O14P2

- Nicotinamide adenine dinucleotide, reduced form

- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE

- Adenosine 5'-(trihydrogen diphosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide (9CI)

- b-NADH

- Dihydronicotinamide mononucleotide

- Nicotinamide-adenine dinucleotide, reduced

- C21-H29-N7-O14-P2.2Na

- C21-H29-N7-O14-P2

- [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-phosphinic acid

- EINECS 200-393-0

- b-dpnh

- coenzyme-I

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] diphosphate}

- cent-dpnh

- Codehydrase I, reduced

- Reduced codehydrogenase I

- Nicotinamide - adenine dinucleotide, reduced

- beta-DPNH

- BOPGDPNILDQYTO-NNYOXOHSSA-N

- Adenosine 5'-(trihydrogen pyrophosphate), 5'-5'-ester with 1,4-dihydro-1beta-D-ribofuranosylnicotinamide

- Adenosine 5'-(trihydrogen diphosphate), P'-->5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- EN300-19742425

- [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- 58-68-4

- NADH+H+

- NAD REDUCED FORM [MI]

- [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid

- Dihydrocodehydrogenase I

- Cozymase I, reduced

- DTXSID30889320

- GTPL4487

- NAD reduced form

- Adenosine 5'-(trihydrogen diphosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- ENADA

- Diphosphopyridine nucleotide,reduced form

- Reduced diphosphopyridine nucleotide

- C21H29N7O14P2.2Na

- Reduced nicotinamide adenine diphosphate

- Adenosine 5'-(trihydrogen diphosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide, disodium salt

- adenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}

- Adenosine pyrophosphate, 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (7CI)

- N 8129

- Nicotinamide adenine dinucleotide (reduced form)

- Reduced nicotinamide-adenine dinucleotide (NADH)

- β-DPNH

- β-NADH

- ((2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy-((((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl)methoxy)hydroxyphosphoryl)oxyphosphinic acid

- NADH dianion

- BRD-A84188517-304-01-1

- Adenosine 5'-(trihydrogen diphosphate), P'a5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- HY-113355

- CS-0062281

-

- MDL: MFCD00171241

- Inchi: InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

- Chave InChI: BOPGDPNILDQYTO-NNYOXOHSSA-N

- SMILES: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Propriedades Computadas

- Massa Exacta: 665.12477262g/mol

- Massa monoisotópica: 665.12477262g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 8

- Contagem de aceitadores de ligações de hidrogénio: 19

- Contagem de Átomos Pesados: 44

- Contagem de Ligações Rotativas: 11

- Complexidade: 1230

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 8

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: -5.7

- Superfície polar topológica: 318Ų

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19742425-0.05g |

[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]({[(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinic acid |

58-68-4 | 95.0% | 0.05g |

$2755.0 | 2024-12-02 |

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Método de produção

Synthetic Routes 1

Condições de reacção

1.1S:H2O, 16 h, 50°C

Referência

Synthetic Routes 2

Condições de reacção

1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

Referência

- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1R:N(CH2CH2OH)3, R:R:HCl, C:2451517-73-8 (imine-cyclized), S:H2O, 30 min, rt, pH 7; 10 min, rt

Referência

- Construction of fully conjugated covalent organic frameworks via facile linkage conversion for efficient photoenzymatic catalysis, Journal of the American Chemical Society, 2020, 142(13), 5958-5963

Synthetic Routes 7

Condições de reacção

1.1R:MgCl2, R:NaCl, R:KCl, C:9024-82-2, S:H2O, S:EtOH, 30 min, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

1.2C:9032-70-6, 1800 s, 36.9-37.1°C

1.3C:Alcohol dehydrogenase, 300 s, 36.9-37.1°C

Referência

- Emissive Synthetic Cofactors: A Highly Responsive NAD+ Analogue Reveals Biomolecular Recognition Features, Chemistry - A European Journal, 2019, 25(17), 4379-4389

Synthetic Routes 8

Condições de reacção

1.116 h, 95°C

Referência

- Factors influencing the operational stability of NADPH-dependent alcohol dehydrogenase and an NADH-dependent variant thereof in gas/solid reactors, Journal of Molecular Catalysis B: Enzymatic, 2010, 67(3-4), 271-283

Synthetic Routes 9

Synthetic Routes 10

Condições de reacção

1.1R:N(CH2CH2OH)3, C:Carbon (N-doped), C:9001-68-7, C:160261-98-3, S:H2O, 15 min, 45°C, pH 7.5

Referência

- Biocatalytic C=C Bond Reduction through Carbon Nanodot-Sensitized Regeneration of NADH Analogues, Angewandte Chemie, 2018, 57(42), 13825-13828

Synthetic Routes 11

Condições de reacção

1.1R:N(CH2CH2OH)3, C:42712-11-8, C:Rh, C:9003-39-8, C:TiO2, S:H2O, 30°C, pH 7.4

Referência

- Visible-light-induced enzymatic reactions using an NADH regeneration system of water-soluble zinc porphyrin and homogeneous colloidal rhodium nanoparticles, Sustainable Energy & Fuels, 2022, 6(10), 2581-2592

Synthetic Routes 12

Condições de reacção

1.1R:HCO2- •Na+, C:208988-63-0, S:H2O, S:DMSO, 37°C

Referência

- Fluorescent and Biocompatible Ruthenium-Coordinated Oligo(p-phenylenevinylene) Nanocatalysts for Transfer Hydrogenation in the Mitochondria of Living Cells, Chemistry - A European Journal, 2020, 26(20), 4489-4495

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1R:HCO2- •Na+, C:60168-55-0 (solid solns. with EtOH analog), S:H2O, S:EtOH

Referência

- Can a Nonorganometallic Ruthenium(II) Polypyridylamine Complex Catalyze Hydride Transfer? Mechanistic Insight from Solution Kinetics on the Reduction of Coenzyme NAD+ by Formate, Inorganic Chemistry, 2020, 59(20), 14944-14953

Synthetic Routes 16

Condições de reacção

1.1R:H2, C:Pt, S:H2O, 2 h, 37°C, 10 atm, pH 10

Referência

- NADH Regeneration: A Case Study of Pt-Catalyzed NAD+ Reduction with H2, ACS Catalysis, 2021, 11(1), 283-289

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1R:N(CH2CH2OH)3, R:C:TiO2, C:143334-20-7, S:H2O, 10 min, rt

Referência

- Coordination between Electron Transfer and Molecule Diffusion through a Bioinspired Amorphous Titania Nanoshell for Photocatalytic Nicotinamide Cofactor Regeneration, ACS Catalysis, 2019, 9(12), 11492-11501

Synthetic Routes 20

Synthetic Routes 21

Synthetic Routes 22

Condições de reacção

1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O

Referência

- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformations, Reaction Chemistry & Engineering, 2023, 8(5), 1072-1082

Synthetic Routes 23

Condições de reacção

1.1R:R:N(CH2CH2OH)3, C:Rh (PVP complexes), C:9003-39-8 (rhodium complexes), C:9001-60-9, S:H2O, 30°C, pH 7.4

Referência

- Visible light driven selective NADH regeneration using a system of water-soluble zinc porphyrin and homogeneous polymer-dispersed rhodium nanoparticles, New Journal of Chemistry, 2021, 45(35), 15748-15752

Synthetic Routes 24

Synthetic Routes 25

Condições de reacção

1.1R:HCO2- •Na+, C:2375190-55-7, 6 h, 37°C, pH 7.4

Referência

- N,O-Chelating quinoline-based half-sandwich organorhodium and -iridium complexes: synthesis, antiplasmodial activity and preliminary evaluation as transfer hydrogenation catalysts for the reduction of NAD+, Dalton Transactions, 2019, 48(35), 13143-13148

Synthetic Routes 26

Condições de reacção

1.1R:HCO2- •Na+, C:254734-81-1, C:6234-26-0, S:H2O, 40°C, pH 6.25

Referência

- Iridium(2+), triaqua[(1,2,3,4,5-)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]-, sulfate (1:1), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-4

Synthetic Routes 27

Condições de reacção

1.1R:N(CH2CH2OH)3, C:143334-20-7 (thiophene-modified), C:160261-98-3, S:H2O, 30 min, rt, pH 7

1.215 min

1.215 min

Referência

- A thiophene-modified doubleshell hollow g-C3N4 nanosphere boosts NADH regeneration via synergistic enhancement of charge excitation and separation, Catalysis Science & Technology, 2019, 9(8), 1911-1921

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Raw materials

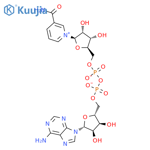

- Adenosine 5'-Triphosphate

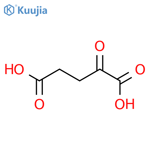

- 2-Ketoglutaric acid

- β-Nicotinamide Mononucleotide

- Sodium bicarbonate

- Glycerol

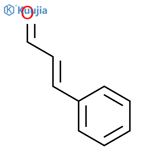

- (E)-Cinnamaldehyde

- β-NADPH-d4

- b-Nicotinamide Adenine Dinucleotide

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Preparation Products

- 2'-Adenylic acid,5'-(dihydrogen phosphate) (3805-37-6)

- Dihydroxyacetone (96-26-4)

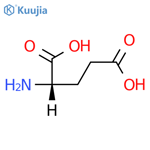

- L-Glutamic acid (56-86-0)

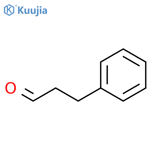

- 3-Phenylpropanal (104-53-0)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-[(2S)-2,3-dihydroxy-5-oxo-3-penten-1-yl] ester (1273577-02-8)

- Cyclic AMP (60-92-4)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5-ester with D-ribose (53595-18-9)

- Nicotinamide (98-92-0)

- b-Nicotinamide adenine dinucleotide phosphate hydrate (53-59-8)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4,5,6-tetrahydro-6-hydroxy-1-β-D-ribofuranosyl-3-pyridinecarboxamide (60872-55-1)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,6-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (7095-08-1)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate) (4457-01-6)

- β-NADPH-d4 (53-57-6)

- Adenosine-2'-monophosphate (130-49-4)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,2-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (2797-78-6)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide Literatura Relacionada

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

58-68-4 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide) Produtos relacionados

- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 2680877-94-3(benzyl N-(2-hydroxyethyl)-N-(6-methoxypyridin-3-yl)carbamate)

- 1864052-00-5(Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride)

- 1807259-06-8(6-Cyano-3-ethyl-2-methylbenzoic acid)

- 2097933-38-3(N-(2-{2,3'-bithiophene-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide)

- 691873-17-3(1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one)

- 49783-84-8(1,5-DIMETHYL-1H-PYRAZOLE-3-CARBONYL CHLORIDE)

- 2229627-96-5(1-(1,4-dimethyl-1H-pyrazol-3-yl)-4-hydroxycyclohexane-1-carboxylic acid)

- 903193-29-3(2-(4-fluorophenyl)-5-4-(furan-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile)

Fornecedores recomendados

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

pengshengyue

Membro Ouro

CN Fornecedor

A granel

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel